molecular formula C11H16ClNO B3335986 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride CAS No. 1609401-08-2

3-[(2-Methylbenzyl)oxy]azetidine hydrochloride

Cat. No.: B3335986
CAS No.: 1609401-08-2
M. Wt: 213.70
InChI Key: IKFMSYAWTXKBPR-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzyl)oxy]azetidine hydrochloride is a chemically synthesized azetidine derivative offered as a high-purity building block for research and development applications. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable and versatile pharmacophore in medicinal chemistry . It is frequently employed to introduce conformational constraints into bioactive molecules, which can enhance potency, selectivity, and metabolic stability . Azetidine-containing compounds are of significant interest in drug discovery, with documented applications in the development of therapeutics for a range of conditions, including central nervous system disorders , as potent enzyme inhibitors , and as structural components in novel amino acid derivatives and peptides . As a substituted azetidine, this compound is designed for use in hit-to-lead optimization and as a key intermediate in the synthesis of more complex target molecules. It is supplied with the hydrochloride salt to improve its stability and handling properties. This product is strictly intended for laboratory research purposes. It is not formulated or approved for diagnostic or therapeutic use in humans, nor is it intended for personal consumption. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using standard personal protective equipment.

Properties

IUPAC Name

3-[(2-methylphenyl)methoxy]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-4-2-3-5-10(9)8-13-11-6-12-7-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFMSYAWTXKBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylbenzyl)oxy]azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Oxidized derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted azetidine derivatives

Scientific Research Applications

Synthetic Routes

  • Base-Catalyzed Reaction : Using sodium hydride to deprotonate the alcohol.
  • Reagents : Common reagents include potassium permanganate for oxidation and palladium on carbon (Pd/C) for reduction processes.

Chemistry

3-[(2-Methylbenzyl)oxy]azetidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create complex molecules and polymers, facilitating the development of new materials with unique properties.

Biology

Research indicates that this compound may possess bioactive properties, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Antiviral Properties : Investigated for its ability to inhibit viral replication.

Medicine

The compound is explored in drug discovery as a scaffold for designing new therapeutic agents. Its structural characteristics make it an interesting candidate for developing drugs targeting specific biological pathways .

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Study 2: Drug Development

In a pharmacological study, the compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. Preliminary findings showed that it could effectively inhibit enzyme activity at low concentrations, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group Key Properties/Applications
This compound N/A C11H14ClNO 227.73 (est.) 2-Methylbenzyloxy on azetidine Discontinued; potential receptor binding
3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride 1185297-72-6 C12H18ClNO 227.73 2-Methylbenzyloxy on pyrrolidine Higher ring stability vs. azetidine
3-Methoxyazetidine hydrochloride 148644-09-1 C4H10ClNO 123.58 Methoxy on azetidine Boiling point: 143–149°C; simpler structure
3-(Methoxymethyl)azetidine hydrochloride 942308-06-7 C5H12ClNO 137.61 Methoxymethyl on azetidine Similarity score: 0.86; lab storage at 2–8°C
3-((2,3-Difluorobenzyl)oxy)azetidine hydrochloride N/A C10H11ClF2NO 235.66 2,3-Difluorobenzyloxy on azetidine Enhanced metabolic stability; 95% purity
3-(Fluoromethyl)azetidine hydrochloride 1642298-59-6 C4H9ClFN 133.57 Fluoromethyl on azetidine Electronegative substituent; drug design

Key Structural Differences and Implications

Ring Size :

  • The azetidine ring (4-membered) in the target compound exhibits higher ring strain compared to pyrrolidine (5-membered, CAS 1185297-72-6), which may enhance reactivity but reduce thermodynamic stability .
  • Example: Azetidine derivatives are often explored in kinase inhibitors due to their conformational rigidity, whereas pyrrolidines are more common in prodrugs for improved solubility.

Substituent Effects: 2-Methylbenzyloxy vs. Fluorinated Analogs: Compounds like 3-((2,3-Difluorobenzyl)oxy)azetidine hydrochloride (MW 235.66) exhibit higher electronegativity, which can reduce oxidative metabolism and prolong half-life .

Electronic and Steric Effects :

  • The methoxymethyl group in 942308-06-7 provides a balance between steric bulk and polarity, making it suitable for solubility-driven applications .
  • Fluoromethyl-substituted analogs (e.g., 1642298-59-6) introduce strong C–F bonds, enhancing stability in acidic environments .

Biological Activity

3-[(2-Methylbenzyl)oxy]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and research findings relevant to its pharmacological applications.

Synthesis

The synthesis of this compound typically follows a multi-step process involving the formation of the azetidine ring and subsequent functionalization. The general steps include:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the 2-Methylbenzyl Group : This step often involves nucleophilic substitution or coupling reactions.
  • Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt form for enhanced stability and solubility.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacological agent.

Research indicates that this compound may interact with specific receptors or enzymes, leading to various biological effects:

  • Nicotinic Acetylcholine Receptor Modulation : Similar azetidine derivatives have shown activity as partial agonists at nicotinic receptors, which are implicated in cognitive functions and neuroprotection .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and associated diseases .

Pharmacological Applications

The pharmacological applications of this compound include:

  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting potential use in treating inflammatory diseases .
  • Antidepressant Effects : Research on related compounds indicates that they may exhibit antidepressant-like effects, warranting further investigation into their efficacy in mood disorders .

Case Studies

  • Study on Nicotinic Receptors : A study highlighted the effectiveness of azetidine derivatives in modulating nicotinic receptors, suggesting that compounds like this compound could have therapeutic implications for neurodegenerative diseases .
  • Lipid Metabolism Research : Another study focused on azetidine derivatives as inhibitors of stearoyl-CoA desaturase (SCD), linking their activity to potential treatments for metabolic disorders such as obesity and diabetes .

Data Table: Biological Activities

Biological ActivityMechanismReference
Nicotinic receptor modulationPartial agonism
Enzyme inhibitionInhibition of SCD
Anti-inflammatoryReduction of pro-inflammatory cytokines
Antidepressant effectsModulation of neurotransmitter systems

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[(2-Methylbenzyl)oxy]azetidine hydrochloride to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate bases (e.g., sodium hydride or potassium carbonate) and solvents (e.g., DMF or THF) to facilitate nucleophilic substitution between 2-methylbenzyl alcohol and azetidine. Reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for azetidine:benzyl alcohol) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
ParameterOptimal ConditionsImpact on Yield/Purity
BaseK₂CO₃Higher yield, fewer side reactions
SolventTHFImproved solubility of intermediates
Temp.70°CBalances reaction rate vs. decomposition

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning on the azetidine ring and benzyl group (e.g., δ 3.5–4.0 ppm for azetidine protons, δ 7.2–7.4 ppm for aromatic protons) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for pharmacological studies).
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 238.1) .

Q. How does the choice of solvent and base influence reaction efficiency in the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of azetidine, while weaker bases (K₂CO₃) reduce side reactions like ring-opening. For example, using NaH in DMF may increase reaction speed but risks azetidine degradation, whereas K₂CO₃ in THF provides a balance between efficiency and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzyl ring to enhance metabolic stability .
  • Azetidine Ring Substitutions : Replace oxygen with sulfur (thioether analogs) to probe steric/electronic effects on target binding .
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., HEK293 for GPCR activity) to correlate structural changes with activity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Dose-Response Analysis : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Model Validation : Cross-test in primary cells vs. immortalized lines to rule out cell-specific artifacts.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .

Q. What in vitro and in vivo models are appropriate for evaluating the metabolic stability and pharmacokinetic profile of this compound?

  • Methodological Answer :
  • In Vitro : Liver microsomal assays (human/rodent) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated benzyl derivatives) .
  • In Vivo : Rodent PK studies (IV/PO dosing) to determine bioavailability, half-life, and tissue distribution. Blood samples analyzed via LC-MS at 0.5, 1, 2, 4, 8, 24 h post-dose .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or biological efficacy of this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity profiles).
  • Collaborative Validation : Share samples with independent labs for cross-verification of biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Methylbenzyl)oxy]azetidine hydrochloride
Reactant of Route 2
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3-[(2-Methylbenzyl)oxy]azetidine hydrochloride

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